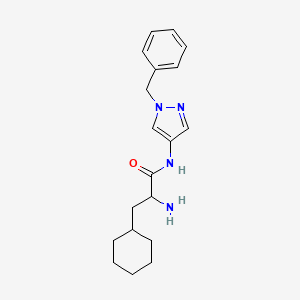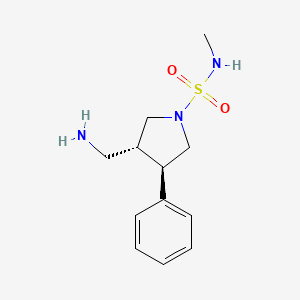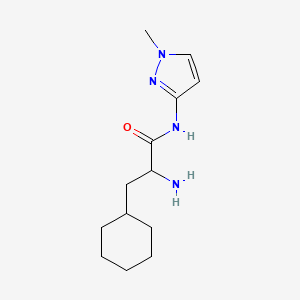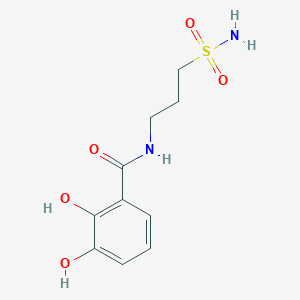![molecular formula C12H20N2O B6645219 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile is a complex organic compound featuring a pyrrolidine ring attached to a hydroxycyclohexyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile typically involves the reaction of pyrrolidine derivatives with hydroxycyclohexyl compounds under controlled conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-dione: Another related compound with two ketone groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness: 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile is unique due to the presence of both a hydroxycyclohexyl group and an acetonitrile moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-7-9-14-8-3-5-11(14)10-4-1-2-6-12(10)15/h10-12,15H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODMRVSKVQITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2CC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)


